Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate
Description
Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is a β-keto ester derivative featuring a dimethylamino methylene group at the 2-position and a geminal dimethyl substituent at the 4-position. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing pyrimidine scaffolds. For example, it reacts with benzamidine in methanol under mild conditions to yield 2-phenylpyrimidinyl esters (e.g., 4b in ), confirmed via $^{1}$H-NMR spectroscopy (singlets at 9.12 ppm for H-6) . Its structural features—such as the electron-withdrawing ketone and the nucleophilic dimethylamino group—facilitate cyclocondensation reactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(13)8(7-12(4)5)10(14)15-6/h7H,1-6H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARIMZDSGJUVDF-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N(C)C)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate typically involves the reaction of dimethylamine with a suitable ester. One common method involves the use of dimethylamine and formaldehyde, followed by the addition of a strong, anhydrous acid . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
Table 1 highlights structurally related compounds and their similarity scores (calculated via molecular fingerprinting or substructure matching):
Notes:
- The highest similarity (0.96) is observed with Methyl 4-methyl-3-oxopentanoate, which shares the β-keto ester core but lacks the dimethylamino methylene moiety. This reduces its ability to participate in cyclocondensation reactions requiring nucleophilic groups .
- Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate () replaces the dimethylamino group with chlorine, enhancing electrophilicity at the 2-position but limiting its utility in nucleophilic aromatic substitution reactions .
Reactivity and Functional Group Impact
Dimethylamino Methylene Group vs. Chlorine
The dimethylamino methylene group in Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate acts as a directing group, enabling regioselective cyclization during pyrimidine synthesis . In contrast, the chlorine in Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate () increases electrophilicity but requires harsher conditions (e.g., metal catalysis) for cross-coupling reactions .
Steric and Electronic Effects of Substituents
- Geminal Dimethyl Groups: The 4,4-dimethyl substituents in the target compound enhance steric hindrance, slowing hydrolysis of the ester group compared to analogs like Methyl 4-methyl-3-oxopentanoate (0.96 similarity) .
- Cyclopropane Ring: In Methyl 3-cyclopropyl-3-oxopropanoate (CAS 32249-35-7), the strained cyclopropane ring introduces unique reactivity, such as ring-opening under acidic conditions, which is absent in the target compound .
Biological Activity
Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate (CAS number 154934-91-5) is an organic compound recognized for its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure that contributes to its reactivity and biological properties. The compound is classified as an α-amino acid derivative and is primarily utilized in organic synthesis and medicinal chemistry.
Key Properties:
- Molecular Formula: C₉H₁₅N₁O₄
- Molecular Weight: 185.23 g/mol
- Functional Groups: Contains dimethylamino and carbonyl groups that are critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It acts as both a nucleophile and electrophile depending on the reaction conditions, allowing it to modulate enzyme activities and receptor functions.
Proposed Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to cellular receptors, influencing signal transduction pathways.
- Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties: Studies suggest that this compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Antimicrobial Effects: Preliminary investigations indicate that it possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for further development in infectious disease treatment.
- Cytotoxicity Against Cancer Cells: In vitro studies have shown that the compound can induce cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
-
Anti-inflammatory Activity:
In a controlled study involving murine models, this compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Efficacy:
A series of experiments evaluated the antimicrobial properties of this compound against common pathogens. The results showed effective inhibition of bacterial growth at low concentrations, supporting its development as a new class of antibiotics. -
Cytotoxicity in Cancer Research:
In vitro assays conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.
Q & A
Q. What are the primary synthetic routes for Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate, and what reagents are typically employed?
The compound is synthesized via condensation reactions. A common method involves reacting dimethylamine with a β-keto ester precursor (e.g., methyl 4,4-dimethyl-3-oxopentanoate) under mild conditions. For example, in pyrimidine synthesis, the compound was prepared by condensing benzamidine with methyl 2-((dimethylamino)methylene)-3-oxopentanoate in methanol at room temperature, yielding 73% product . Reagents like diethylzinc and methylene iodide have also been used in analogous syntheses of structurally related keto esters .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Characteristic singlets in -NMR spectra (e.g., 9.12 ppm for H-6 in pyrimidine derivatives) confirm the pyrimidine ring formation when the compound is used as a precursor. Infrared (IR) spectroscopy and mass spectrometry (MS) further validate functional groups (e.g., carbonyl, enamine) and molecular weight .
Q. What safety protocols are essential when handling this compound?
Standard laboratory safety practices include:
- Use of PPE (gloves, goggles, lab coat).
- Working in a fume hood to avoid inhalation.
- Storage in a cool, dry place away from oxidizing agents. Always consult the Safety Data Sheet (SDS) for specific hazards and spill management .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in heterocyclic synthesis?
The enamine moiety in the compound acts as a nucleophile, facilitating cyclization with amidines or nitriles to form pyrimidines. For instance, its reaction with benzamidine proceeds via a tandem condensation-cyclization mechanism, forming 4-alkyl-2-phenylpyrimidinyl esters. Computational studies (DFT) could further elucidate transition states and regioselectivity .
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of the enamine group).
- Catalysts : Lewis acids (e.g., ZnCl) may accelerate condensation steps. In one study, methanol as a solvent at 25°C yielded 73% product .
Q. What analytical challenges arise when characterizing byproducts or degradation products?
- Isomerization : The (Z/E)-configuration of the enamine group can lead to isomeric byproducts, requiring chiral HPLC or NOESY NMR for differentiation.
- Hydrolysis : The β-keto ester moiety is prone to hydrolysis under acidic conditions, necessitating pH control during workup. LC-MS/MS is recommended for tracking degradation .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The 4,4-dimethyl groups introduce steric hindrance, slowing nucleophilic attacks at the β-keto position. Conversely, the electron-withdrawing carbonyl and electron-donating dimethylamino groups create a polarized enamine system, enhancing electrophilicity at the α-carbon. This duality makes it suitable for selective alkylation or arylation reactions .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields be addressed?
Variations in yields (e.g., 73% vs. 80% for analogous compounds) often stem from:
- Purity of starting materials.
- Reaction scale (microscale vs. bulk).
- Workup techniques (e.g., column chromatography vs. recrystallization). Reproducibility requires strict adherence to published protocols, such as solvent drying and inert atmospheres .
Methodological Resources
Q. What instrumentation is critical for studying this compound’s applications?
Essential tools include:
- Photochemical reactors : For UV-driven transformations.
- NMR/IR/MS : For structural elucidation.
- HPLC : For purity assessment and isomer separation. Databases like PubChem and ChemIDplus provide spectral data for benchmarking .
Future Research Directions
Q. What unexplored applications exist for this compound in medicinal chemistry?
Potential areas include:
- Antimicrobial agents : Screening against resistant bacterial strains.
- Kinase inhibitors : Leveraging the enamine scaffold for ATP-binding site interactions.
- Prodrug design : Functionalizing the ester group for targeted delivery.
Collaborative studies with computational chemists could prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
